MM-206 -

MM-206

Catalog Number: EVT-276499
CAS Number:
Molecular Formula: C22H12F5NO3S2
Molecular Weight: 497.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MM-206 (2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide) is a novel small molecule belonging to the naphthalene sulfonamide class of compounds. [] It has gained significant attention in scientific research for its potent and specific inhibitory activity against the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [, ] Aberrant STAT3 activity is implicated in various cancers, making it a promising target for therapeutic development. MM-206 represents a potential lead compound for further research and development in this area.

Synthesis Analysis

While the provided literature mentions that MM-206 is a product of rational optimization steps from earlier generation STAT3 inhibitors like C188-9, the exact synthetic pathway and specific conditions used for its synthesis are not described in the available abstracts. []

Mechanism of Action

MM-206 exerts its biological activity by potently inhibiting the interaction between the STAT3 SH2 domain and its target phosphopeptide. [, ] This interaction is crucial for STAT3 activation, and its disruption by MM-206 effectively attenuates downstream signaling. Surface plasmon resonance assays have demonstrated that MM-206 binds to the STAT3 SH2 domain with an IC50 of 1.2 μM, indicating high binding affinity. [] The inhibition of STAT3 phosphorylation (specifically at the tyrosine 705 residue) and downstream target gene transcription (such as PIM1) further confirms its mechanism of action. [, ]

Applications

Cancer Research:

  • Acute Myeloid Leukemia (AML): MM-206 exhibits potent anti-leukemic activity in preclinical AML models, both in vitro and in vivo. [] It induces apoptosis in AML cell lines and patient samples, even in the presence of bone marrow stromal cells, indicating potential efficacy in overcoming the protective effects of the tumor microenvironment. [] Studies in a mouse xenograft model demonstrated that MM-206 treatment delayed disease progression, reduced bone marrow blast percentage, and prolonged survival. []

Target Identification and Validation:

  • Photoproximity Labeling: MM-206 has been successfully utilized in photoproximity labeling (µMap) studies to map its binding site on the STAT3 protein. [] This technique leverages the photocatalytic activity of MM-206 to label amino acid residues in close proximity to its binding pocket, providing valuable insights into its molecular interactions with STAT3. []

C188-9

Compound Description: C188-9 is a naphthalene sulfonamide small molecule STAT3 inhibitor. It demonstrated efficacy in preclinical studies using AML cell lines and primary samples. []

Relevance: C188-9 belongs to the same naphthalene sulfonamide class as the target compound MM-206. Both compounds exhibit inhibitory activity against STAT3, suggesting a shared mechanism of action. MM-206 was developed through rational optimization steps based on compounds like C188-9, aiming for improved stability in cellular contexts. []

Tofacitinib

Compound Description: Tofacitinib is a selective inhibitor of JAK1 and JAK3 kinases. It is used in the treatment of rheumatoid arthritis and other inflammatory conditions. []

Relevance: While not structurally related to the target compound MM-206, Tofacitinib targets the JAK/STAT pathway, which is also affected by MM-206. Research indicates that IKZF1-deleted B-ALL cells, which display increased JAK/STAT pathway activation, show relative resistance to Tofacitinib. This observation parallels the relative resistance observed with MM-206 in the same cell line, suggesting potential interplay between JAK inhibition and STAT3 inhibition in this context. []

Dexamethasone

Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is widely used in treating various conditions, including leukemia. []

Relevance: Although structurally dissimilar to MM-206, Dexamethasone was investigated in combination with MM-206 to overcome chemoresistance in IKZF1-deleted B-ALL cells. Results demonstrated that sub-IC50 levels of MM-206 significantly re-sensitized these cells to Dexamethasone-induced apoptosis. This suggests a potential synergistic effect between MM-206's STAT3 inhibition and Dexamethasone's mechanism of action. []

Vincristine

Compound Description: Vincristine is a vinca alkaloid used as a chemotherapeutic agent, primarily for treating various cancers, including leukemia. It works by inhibiting cell division. []

Relevance: Vincristine, despite being structurally unrelated to MM-206, was tested alongside MM-206 to assess potential synergistic effects against IKZF1-deleted B-ALL cells. Findings revealed that combining sub-IC50 concentrations of MM-206 with Vincristine enhanced cell death compared to Vincristine alone. This highlights a possible benefit of combining MM-206's STAT3 inhibition with conventional chemotherapy agents like Vincristine in certain leukemias. []

Quizartinib

Compound Description: Quizartinib is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase, frequently overexpressed in certain types of leukemia. []

Relevance: Despite not being structurally similar to MM-206, Quizartinib targets FLT3, another potential therapeutic target in IKZF1-deleted B-ALL cells. Similar to the observations with MM-206, these cells exhibit relative resistance to Quizartinib compared to wild-type cells. This shared resistance pattern suggests a possible connection between FLT3 and STAT3 signaling pathways in the context of IKZF1-deleted B-ALL. []

Pacritinib

Compound Description: Pacritinib is a small-molecule kinase inhibitor targeting both JAK2 and FLT3. It is being investigated for treating myelofibrosis and other hematologic malignancies. []

Relevance: While not a direct structural analog of MM-206, Pacritinib's dual inhibition of JAK2 and FLT3 holds relevance due to its impact on both pathways implicated in the study of MM-206. The finding that IKZF1-deleted cells were sensitive to Pacritinib, despite showing relative resistance to individual JAK and FLT3 inhibitors, suggests a potential benefit in targeting both pathways simultaneously. This observation may have implications for potential combination therapies involving MM-206 and other targeted agents. []

Properties

Product Name

MM-206

IUPAC Name

2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide

Molecular Formula

C22H12F5NO3S2

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C22H12F5NO3S2/c23-16-17(24)19(26)22(20(27)18(16)25)33(30,31)28-14-10-15(32-11-6-2-1-3-7-11)21(29)13-9-5-4-8-12(13)14/h1-10,28-29H

InChI Key

ZXJHEANDHXHGMV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O

Solubility

Soluble in DMSO

Synonyms

MM-206; MM-206; MM206;

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.